molecular formula C12H7ClFN3O3S B11120664 N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11120664
M. Wt: 327.72 g/mol
InChI Key: ARLDESJPKBSEPK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a substituted phenyl ring with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Properties

Molecular Formula

C12H7ClFN3O3S

Molecular Weight

327.72 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H7ClFN3O3S/c13-8-6-7(4-5-9(8)14)17-21(18,19)11-3-1-2-10-12(11)16-20-15-10/h1-6,17H

InChI Key

ARLDESJPKBSEPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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